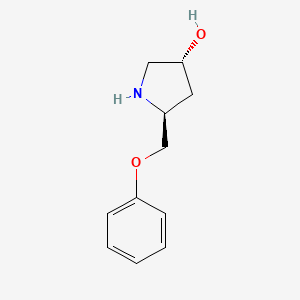
1-(2-(Azepan-1-yl)ethyl)piperidin-4-amine trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Azepan-1-yl)ethyl)piperidin-4-amine trihydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring and an azepane ring, which are connected by an ethyl chain. The tri-hydrochloride form indicates that the compound is in its salt form, with three hydrochloride groups attached.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Azepan-1-yl)ethyl)piperidin-4-amine trihydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids.
Connecting the Rings: The piperidine and azepane rings are connected by an ethyl chain through a series of reactions, such as alkylation or reductive amination.
Formation of the Tri-hydrochloride Salt: The final compound is converted to its tri-hydrochloride form by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar synthetic routes as described above. The process is optimized for high yield and purity, with careful control of reaction conditions and purification steps.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Azepan-1-yl)ethyl)piperidin-4-amine trihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include alkyl halides, acyl halides, and sulfonyl chlorides.
Major Products Formed:
Oxidation Products: N-oxides, ketones, and aldehydes.
Reduction Products: Amines, alcohols, and hydrocarbons.
Substitution Products: Alkylated, acylated, and sulfonated derivatives.
Scientific Research Applications
1-(2-(Azepan-1-yl)ethyl)piperidin-4-amine trihydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as its effects on cellular processes and its interactions with biological targets.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate or as a lead compound for drug development.
Industry: The compound is used in the production of various industrial products, such as pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-(Azepan-1-yl)ethyl)piperidin-4-amine trihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors, enzymes, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-(Azepan-1-yl)ethyl 2-cyclohexyl-2-thiophen-3-ylacetate: This compound shares the azepane ring and ethyl chain with 1-(2-(Azepan-1-yl)ethyl)piperidin-4-amine trihydrochloride but has different substituents and functional groups.
Uniqueness: this compound is unique due to its specific combination of the piperidine and azepane rings, as well as its tri-hydrochloride salt form. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific and industrial applications.
Properties
Molecular Formula |
C13H30Cl3N3 |
|---|---|
Molecular Weight |
334.8 g/mol |
IUPAC Name |
1-[2-(azepan-1-yl)ethyl]piperidin-4-amine;trihydrochloride |
InChI |
InChI=1S/C13H27N3.3ClH/c14-13-5-9-16(10-6-13)12-11-15-7-3-1-2-4-8-15;;;/h13H,1-12,14H2;3*1H |
InChI Key |
DJPQQCWIVJCMPT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)CCN2CCC(CC2)N.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


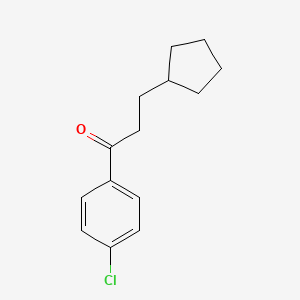
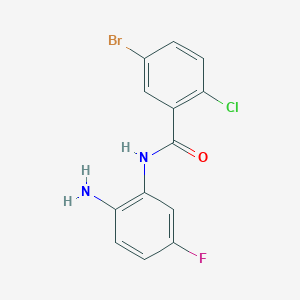
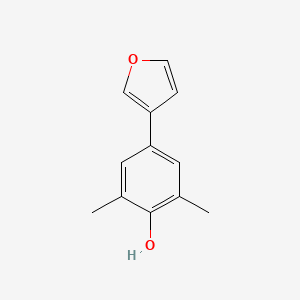
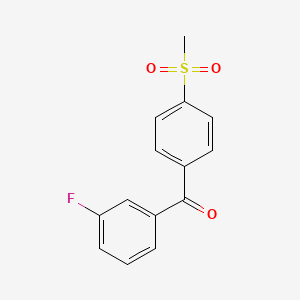
![2-[[(4-Nitrophenyl)sulfanyl]methyl]pyridine](/img/structure/B8395159.png)
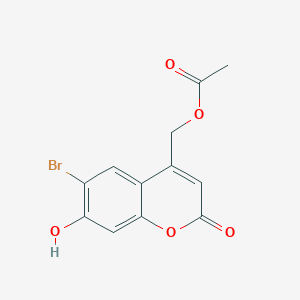
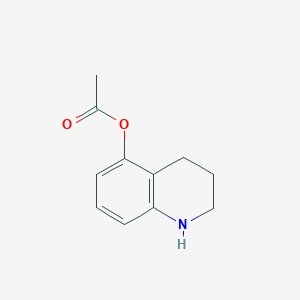
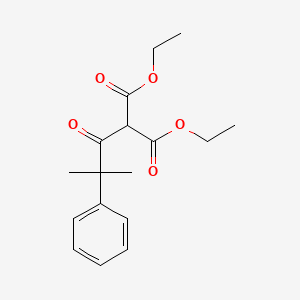
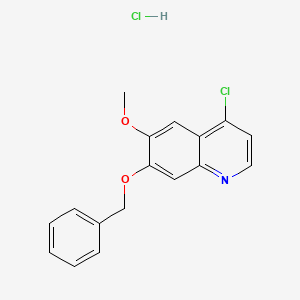
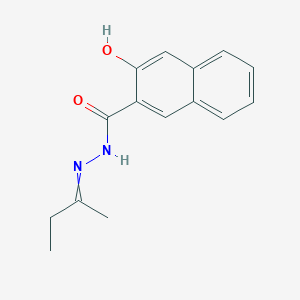
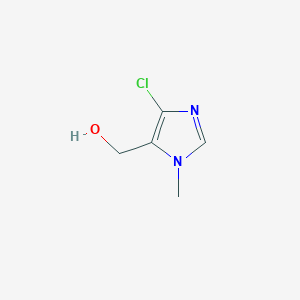
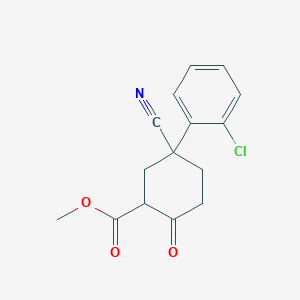
![2-bromo-N-(tert-butyl)-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B8395236.png)
